molecular formula C18H13BrClN5 B12141161 N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine

N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine

Cat. No.: B12141161
M. Wt: 414.7 g/mol
InChI Key: PGRADFWLXGFBPT-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a phenyl ring, and a quinoxaline ring substituted with chlorine and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole is then brominated and methylated to introduce the bromine and methyl groups. The phenyl ring is introduced via a Friedel-Crafts acylation reaction. The quinoxaline ring is synthesized separately, often starting from o-phenylenediamine and a suitable diketone. Finally, the two moieties are coupled under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole and quinoxaline derivatives.

Scientific Research Applications

N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide
  • N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3,5-dichlorobenzamide

Uniqueness

N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine is unique due to its specific substitution pattern on the pyrazole and quinoxaline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13BrClN5

Molecular Weight

414.7 g/mol

IUPAC Name

N-(4-bromo-5-methyl-2-phenylpyrazol-3-yl)-3-chloroquinoxalin-2-amine

InChI

InChI=1S/C18H13BrClN5/c1-11-15(19)18(25(24-11)12-7-3-2-4-8-12)23-17-16(20)21-13-9-5-6-10-14(13)22-17/h2-10H,1H3,(H,22,23)

InChI Key

PGRADFWLXGFBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)NC2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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